molecular formula C22H25FN4O2S B2776890 1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide CAS No. 1243104-51-9

1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-isobutylpiperidine-4-carboxamide

Cat. No. B2776890
CAS RN: 1243104-51-9
M. Wt: 428.53
InChI Key: WNDQECQSAPXLAM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a yellow solid was obtained with an 80% yield, melting point of 328–330 °C, and IR (KBr): 3,375, 3,100 (2NH), 1,701 (C=O) .


Molecular Structure Analysis

The molecular formula of the compound is C26H25FN4O2S . The average mass is 476.566 Da and the monoisotopic mass is 476.168213 Da . The compound has a density of 1.4±0.1 g/cm3, and its molar volume is 344.1±7.0 cm3 .


Chemical Reactions Analysis

The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3 . Its molar refractivity is 131.9±0.5 cm3, and it has 6 H bond acceptors and 2 H bond donors . The compound has 5 freely rotating bonds and no violations of the Rule of 5 . Its ACD/LogP is 3.57, and its ACD/LogD (pH 7.4) is 2.31 . The polar surface area is 102 Å2, and the polarizability is 52.3±0.5 10-24 cm3 . The surface tension is 53.6±7.0 dyne/cm .

Scientific Research Applications

Discovery and Optimization of Kinase Inhibitors

Compounds with structural motifs similar to the one have been extensively studied for their potential as kinase inhibitors. These compounds are often designed to selectively inhibit specific kinases involved in cancer progression. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. Such compounds demonstrate significant tumor stasis in various xenograft models following oral administration, indicating their potential for cancer therapy (Schroeder et al., 2009).

Antibacterial Agents

The structural analogs of the compound have also been explored for their antibacterial properties. For example, compounds synthesized from 6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their analogs have shown potent antibacterial activity. These findings suggest that modifications of the pyridine and pyrimidine rings can yield compounds with significant action against bacterial infections, paving the way for new antibacterial drugs (Egawa et al., 1984).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of novel thieno[2,3-b]pyridine-2-carboxamides and their derivatives for antimicrobial activities highlight the versatility of these compounds. By modifying the core structure, researchers can develop molecules with significant in vitro antimicrobial activities, suggesting a potential route for the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Antitumor and Anticancer Applications

Compounds similar to the queried molecule have been investigated for their antitumor and anticancer properties. For example, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate of many antitumor drugs, was synthesized and optimized for its role in small molecular inhibitors of anti-tumor activity. Such studies demonstrate the potential of these compounds in developing new anticancer drugs (Gan et al., 2021).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM .

properties

IUPAC Name

1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]-N-(2-methylpropyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN4O2S/c1-13(2)11-24-20(28)14-7-9-27(10-8-14)22-25-18-16(12-30-19(18)21(29)26-22)15-5-3-4-6-17(15)23/h3-6,12-14H,7-11H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDQECQSAPXLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CCN(CC1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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